molecular formula C20H27N3O4 B2915110 1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea CAS No. 877640-73-8

1-Cyclohexyl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methylurea

Cat. No.: B2915110
CAS No.: 877640-73-8
M. Wt: 373.453
InChI Key: WCDGBQAGWIMOJM-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclohexyl group, a dihydrobenzo[b][1,4]dioxin group, a pyrrolidinone group, and a methylurea group . These groups are common in many pharmaceuticals and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings . The exact structure would depend on the specific arrangement and connectivity of these rings.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups could potentially make it soluble in polar solvents .

Scientific Research Applications

Polyoxygenated Cyclohexenes

Research has shown that compounds similar to the one , such as polyoxygenated cyclohexenes, exhibit inhibitory activity against root growth in certain plants, indicating potential applications in agricultural sciences or phytotoxicity studies (Takeuchi et al., 2002).

Catalytic Synthesis

In the field of organic chemistry, primary amine catalysts are used to promote reactions involving various cyclohexanones. This research could have implications for the synthesis of protected α-hydroxy carbonyl compounds, which are important in pharmaceutical chemistry (Jadhav et al., 2012).

Pseudopeptidic Triazines

Cyclohexyl isocyanide and related compounds are used to create pseudopeptidic triazines. These compounds represent a new class of pseudopeptidic compounds, potentially useful in peptide research and drug development (Sañudo et al., 2006).

Antimicrobial Applications

Derivatives synthesized from cyclohexanones have shown antimicrobial properties. This suggests potential applications in developing new antimicrobial agents (Hawas et al., 2012).

Polymer Science

In polymer science, polyureas derived from cyclohexylurazole, a compound related to the one of interest, have been synthesized. These novel polyureas possess unique physical properties and are soluble in various organic solvents, indicating potential industrial applications (Mallakpour & Rostamizadeh, 2001).

Heterocyclic Chemistry

The synthesis of pyrimidine annelated heterocycles from cyclohexenyl derivatives indicates applications in heterocyclic chemistry, potentially useful in drug development and synthetic organic chemistry (Majumdar et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. For example, if it were a drug, it might interact with a specific protein or enzyme to exert its effects .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could potentially involve further elucidation of its structure, synthesis, and potential biological activities. This could involve techniques such as NMR spectroscopy for structure determination, development of new synthetic routes, and biological assays to determine activity .

Properties

IUPAC Name

1-cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h7-8,12,14-15H,2-6,9-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDGBQAGWIMOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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